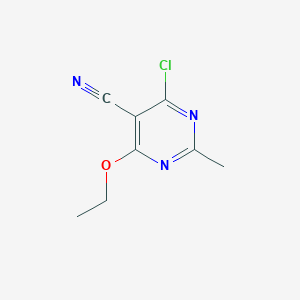

4-Chloro-6-ethoxy-2-methylpyrimidine-5-carbonitrile

Description

Properties

IUPAC Name |

4-chloro-6-ethoxy-2-methylpyrimidine-5-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN3O/c1-3-13-8-6(4-10)7(9)11-5(2)12-8/h3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJEQUSDWVKNGIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=NC(=N1)C)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101223559 | |

| Record name | 4-Chloro-6-ethoxy-2-methyl-5-pyrimidinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101223559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875233-61-7 | |

| Record name | 4-Chloro-6-ethoxy-2-methyl-5-pyrimidinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=875233-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-6-ethoxy-2-methyl-5-pyrimidinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101223559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for preparing 4-Chloro-6-ethoxy-2-methylpyrimidine-5-carbonitrile involves the reaction of 4,6-dichloro-2-methylpyrimidine with sodium ethoxide in ethanol at room temperature. This reaction proceeds with high yield and selectivity .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-ethoxy-2-methylpyrimidine-5-carbonitrile undergoes various types of chemical reactions, including:

Nucleophilic substitution: This reaction involves the replacement of the chlorine atom with other nucleophiles such as amines or alkoxides.

Oxidation and reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include amines, alkoxides, and thiols.

Oxidation and reduction: These reactions may involve reagents such as hydrogen peroxide or sodium borohydride under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, nucleophilic substitution with an amine would yield a corresponding aminopyrimidine derivative .

Scientific Research Applications

4-Chloro-6-ethoxy-2-methylpyrimidine-5-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chloro-6-ethoxy-2-methylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes involved in nucleic acid synthesis and repair . This interaction can lead to the disruption of cellular processes, making it useful in the development of therapeutic agents .

Comparison with Similar Compounds

Melting Points and Stability

- 4-(4-Methoxyphenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile : MP = 300°C, attributed to strong intermolecular hydrogen bonding from the oxo group .

- 2-[(2-Methoxyethyl)sulfanyl]-4-(2-methylpropyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile : MP = 113–115°C, lower due to branched alkyl substituents disrupting crystallinity .

Spectral Data Comparison

- IR Spectroscopy :

- NMR Spectroscopy :

Biological Activity

4-Chloro-6-ethoxy-2-methylpyrimidine-5-carbonitrile is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique chemical structure, which contributes to its interaction with various biological targets. This article provides an overview of the biological activity of this compound, including its mechanisms of action, biochemical pathways, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of 4-Chloro-6-ethoxy-2-methylpyrimidine-5-carbonitrile is , with a molecular weight of approximately 201.62 g/mol. The presence of the chloro, ethoxy, and carbonitrile groups significantly influences its reactivity and biological interactions.

The biological activity of 4-Chloro-6-ethoxy-2-methylpyrimidine-5-carbonitrile primarily revolves around its role as a kinase inhibitor. Kinases are enzymes that regulate various cellular processes by phosphorylating proteins, and their dysregulation is often implicated in cancer and other diseases.

Target Enzymes

Research indicates that this compound may inhibit specific cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. By inhibiting CDKs, the compound can prevent cells from transitioning from the G1 phase to the S phase of the cell cycle, thereby inhibiting cell proliferation.

Anticancer Activity

Several studies have highlighted the potential anticancer properties of 4-Chloro-6-ethoxy-2-methylpyrimidine-5-carbonitrile. For instance:

- Cell Line Studies : In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The compound's IC50 values indicate effective inhibition of cell growth, supporting its potential as an anticancer agent .

Antimicrobial Properties

Pyrimidine derivatives are known for their antimicrobial activities. Preliminary studies suggest that 4-Chloro-6-ethoxy-2-methylpyrimidine-5-carbonitrile may possess antimicrobial properties, although further research is needed to elucidate its spectrum of activity against different pathogens .

Case Study 1: Cytotoxicity in Cancer Cells

In a recent study examining the effects of 4-Chloro-6-ethoxy-2-methylpyrimidine-5-carbonitrile on MCF-7 cells, researchers found that treatment with varying concentrations resulted in a dose-dependent decrease in cell viability. The compound was shown to induce apoptosis, as evidenced by increased levels of cleaved caspase-3 and annexin V staining .

Case Study 2: Inhibition of Kinase Activity

Another study focused on the inhibition of CDK2 by this compound. Using biochemical assays, it was demonstrated that 4-Chloro-6-ethoxy-2-methylpyrimidine-5-carbonitrile effectively inhibited CDK2 activity with an IC50 value in the low micromolar range. This inhibition led to disrupted cell cycle progression in treated cells .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Chloro-6-ethoxy-2-methylpyrimidine | Chloro and ethoxy substituents | Potential anticancer and antimicrobial |

| 4-Aminopyrazolo[3,4-d]pyrimidine | Amino group at position 4 | Known kinase inhibitor |

| 7H-Pyrrolo[2,3-d]pyrimidine | Different ring structure | Antiviral and anticancer properties |

Q & A

Q. What are standard synthetic routes for 4-Chloro-6-ethoxy-2-methylpyrimidine-5-carbonitrile?

The synthesis typically involves multi-step reactions:

- Chlorination : Reacting a precursor (e.g., 6-ethoxy-2-methylpyrimidine-5-carbonitrile) with POCl₃ at 105–110°C to introduce the chloro group at the 4-position .

- Condensation : Aromatic aldehydes or ketones are condensed with urea/thiourea derivatives under acidic conditions (e.g., HCl or acetic acid) to form the pyrimidine core .

- Cyano Group Introduction : Nitrile groups are introduced via nucleophilic substitution or cyanation reagents (e.g., CuCN/KCN) .

Key Tip: Monitor reaction progress using TLC or HPLC to optimize intermediates .

Q. Which spectroscopic techniques validate the structure of pyrimidine carbonitriles?

- IR Spectroscopy : Confirm nitrile (C≡N) stretches at 2200–2250 cm⁻¹ and carbonyl (C=O) at 1650–1750 cm⁻¹ .

- NMR :

- ¹H NMR : Methyl groups (δ 2.1–2.5 ppm) and ethoxy protons (δ 1.3–1.5 ppm for CH₃, δ 3.8–4.2 ppm for OCH₂) .

- ¹³C NMR : Nitrile carbons at δ 115–120 ppm, pyrimidine ring carbons at δ 150–170 ppm .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 223 [M+H]⁺) and fragmentation patterns .

Q. How does the chloro group influence reactivity in nucleophilic substitutions?

The 4-chloro substituent is highly electrophilic, enabling reactions with:

- Amines : React with primary/secondary amines (e.g., dimethylamine) in ethanol under reflux to yield 4-amino derivatives .

- Thiols : Substitute with thiols (e.g., thiomorpholine) in DMF with K₂CO₃ at room temperature .

Note: Steric hindrance from the 2-methyl group may reduce substitution rates at the 4-position .

Advanced Questions

Q. How can conflicting spectral data for pyrimidine carbonitriles be resolved?

Contradictions in NMR or melting points often arise from:

- Polymorphism : Use X-ray crystallography to confirm solid-state structure (e.g., centrosymmetric dimers via N–H⋯O bonds) .

- Purity Issues : Repurify via column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) .

- Solvent Effects : Record NMR in deuterated DMSO or CDCl₃ to avoid solvent-shift artifacts .

Q. What strategies optimize regioselectivity in pyrimidine derivatization?

- Electronic Effects : Electron-withdrawing groups (e.g., nitriles) direct substitutions to the 4-position. Use DFT calculations to predict reactive sites .

- Catalytic Control : Employ Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) for arylations at the 6-position .

- Protecting Groups : Temporarily block the ethoxy group with TMSCl to prevent undesired side reactions .

Q. How do substituents modulate biological activity in pyrimidine carbonitriles?

Substituent effects were analyzed via SAR studies:

- 4-Chloro Group : Enhances antimicrobial activity by increasing electrophilicity and membrane permeability .

- 2-Methyl Group : Improves metabolic stability by sterically shielding the pyrimidine ring from oxidation .

- 5-Cyano Group : Facilitates hydrogen bonding with target enzymes (e.g., kinase ATP-binding pockets) .

Methodological Recommendations

- Scale-Up Synthesis : Replace ethanol with dioxane for higher boiling points and better solubility of intermediates .

- Crystallization : Use slow evaporation from ethanol to obtain single crystals for XRD .

- Troubleshooting Low Yields : Add molecular sieves to absorb moisture during chlorination with POCl₃ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.